molecular formula C8H6BrFO B1529180 3-(Bromomethyl)-5-fluorobenzaldehyde CAS No. 1379358-86-7

3-(Bromomethyl)-5-fluorobenzaldehyde

Cat. No. B1529180
CAS RN: 1379358-86-7
M. Wt: 217.03 g/mol
InChI Key: KTRILTQPYHNWMJ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-fluorobenzaldehyde (BMFB) is a versatile compound of interest due to its wide range of applications in the fields of chemistry, biology, and pharmacology. It is a small molecule with a molecular weight of 219.05 g/mol, and is composed of a bromomethyl group, a five-membered ring, and a fluorine atom attached to the benzene ring. BMFB is a colorless solid at room temperature and is soluble in organic solvents such as ether, ethanol, and benzene.

Scientific Research Applications

Synthetic Intermediates and Catalysts

3-(Bromomethyl)-5-fluorobenzaldehyde is used in the synthesis of various chemical compounds. For instance, it participates in reactions forming acridin-9(10H)-ones through a process involving lithiobenzenes, halobenzaldehydes, and benzenamines or arylmethanamines. This reaction is fundamental in the formation of compounds with potential biological and medicinal applications (Kobayashi et al., 2013). Additionally, it's utilized in the Friedländer synthesis to produce biquinoline derivatives, indicating its role in the formation of complex organic structures with high emission quantum yield, beneficial in various scientific applications (Hu et al., 2003).

Drug Discovery and Material Science

In drug discovery and material science, this compound serves as a precursor or an intermediate. It has been involved in synthesizing benzamide derivatives, a class of compounds with significant pharmaceutical interest, indicating its role in the development of non-peptide small molecular antagonists (Bi, 2015). The compound is also pivotal in the telescoping process of synthesizing key intermediates in drug discovery, demonstrating its utility in improving synthetic routes and enhancing the yield of crucial medicinal compounds (Nishimura & Saitoh, 2016).

Biochemical Research

In biochemical research, 3-(Bromomethyl)-5-fluorobenzaldehyde is involved in the study of bacterial transformation of halogenated aromatic aldehydes, showing its relevance in understanding biochemical pathways and environmental transformations of organic compounds (Neilson et al., 1988).

Biomedical Applications

The compound also finds applications in biomedical research, where it's involved in synthesizing new compounds with potential in regulating inflammatory diseases as shown in docking studies, highlighting its significance in developing new therapeutic agents (Ryzhkova et al., 2020).

Mechanism of Action

properties

IUPAC Name

3-(bromomethyl)-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRILTQPYHNWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-5-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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